molecular formula C15H18N2 B089934 N-Isopropyl-N'-phenyl-p-phenylenediamine CAS No. 101-72-4

N-Isopropyl-N'-phenyl-p-phenylenediamine

Cat. No. B089934
CAS RN: 101-72-4
M. Wt: 226.32 g/mol
InChI Key: OUBMGJOQLXMSNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

IPPD and its derivatives can be synthesized through chemical oxidative polymerization, using specific monomers and oxidizing agents in an acidified medium. The synthesis aims to create compounds with desired structural and electronic properties, including high-spin systems and organic mixed-valence molecular systems.

Molecular Structure Analysis

The molecular structure of IPPD and related compounds has been analyzed using quantum chemistry methods and spectroscopy. These studies reveal the optimal geometries, electronic structures, and IR spectra of IPPD and its oxidation products, emphasizing the significance of the Phenyl-N C double bond and the stability of ketimine structures over quinonediimine types.

Chemical Reactions and Properties

IPPD undergoes various chemical reactions, including dehydrogenation and oxidation, leading to the formation of stable oxidation products. These reactions are critical for its function as an antioxidant in rubber, providing protection against degradation and enhancing the material's durability.

Physical Properties Analysis

The physical properties of IPPD, such as its crystalline structure and hydrogen bonding nature, have been elucidated through quantum chemistry and spectroscopy. These studies contribute to understanding IPPD's effectiveness as a rubber stabilizer and its skin-sensitizing effects.

Chemical Properties Analysis

The chemical properties of IPPD, including its reaction sites and interaction with other substances, have been extensively studied. These properties are crucial for its application in rubber manufacturing, influencing its effectiveness as an antioxidant and its behavior in various chemical environments.

  • Analysis of its use as a stabilizer in rubber and related health effects (Hartwig, 2016).
  • Study on the dehydrogenation and oxidation products of IPPD (Polovková et al., 2006).
  • Synthesis and electronic properties of related phenylenediamines (Yano et al., 2003).
  • Insights into the molecular structure and hydrogen bonding of IPPD (Mukhutdinov et al., 2011).

Scientific Research Applications

  • Rubber Industry Antioxidant : IPPD is primarily used as a stabilizer and antioxidant in rubber, particularly in tire manufacture. It helps prevent rubber aging and degradation due to oxidation and ozone exposure. This usage is widespread in various rubber products like squash balls, breathing masks, motorbike handles, boots, watch straps, and orthopaedic bandages (Source).

  • Non-Irritant, Skin Sensitizer : IPPD is recognized for its non-irritating properties to the skin. However, it is a known skin sensitizer, causing allergic reactions in some individuals, particularly in occupational settings like rubber factories and the automobile industry (Hartwig, 2016).

  • Allergic Contact Dermatitis : There are reports of allergic contact dermatitis caused by IPPD, often in the context of occupational exposure. An unusual case documented allergic contact dermatitis of the calf induced by friction with a vehicle's handbrake, which contained IPPD (Mariano-Bourin et al., 2020).

  • Electrochemical and Spectroscopic Studies : IPPD undergoes various chemical reactions during oxidation, as shown in electrochemical and spectroscopic studies. These reactions are significant for understanding the aging and stabilization processes in rubber products (Rapta et al., 2009).

  • Hydrogen Bond Nature Studies : Research on the hydrogen bond nature of IPPD contributes to a deeper understanding of its chemical behavior, particularly in rubber applications (Mukhutdinov et al., 2011).

  • Grafting to Epoxidized Natural Rubber : IPPD has been grafted to epoxidized natural rubber to create macromolecular antioxidants. These antioxidants protect rubber films against thermooxidation and aging (Giurginca et al., 1994).

  • Reaction Sites Study : A study on the reaction sites of IPPD and similar compounds contributes to the understanding of their stabilizing action in rubber materials (Breza et al., 2006).

  • Long-Term Protection in Rubber : Developments in the long-term protection of rubber against aerobic aging often involve the use of IPPD. This research helps in creating more durable and non-staining rubber products (Huntink et al., 2004).

  • Dehydrogenation Studies : Studies on the dehydrogenation of IPPD provide insights into the chemical changes it undergoes during rubber aging processes (Polovková et al., 2006).

  • Antiozonant Action in Rubber Vulcanizates : IPPD's role in the consumption and protective layer formation on rubber surfaces during ozonization is crucial for its application as an antiozonant (Lorenz & Parks, 1963).

  • Formation of H-bonds : Quantum-chemical predictions of H-bonds between IPPD and similar molecules contribute to understanding its molecular interactions, impacting its stabilizing action in rubber (Mukhutdinov et al., 2007).

Safety And Hazards

N-Isopropyl-N’-phenyl-p-phenylenediamine is known to be a potent contact allergen . It may cause skin, eye, and respiratory system irritation . When heated to decomposition, it emits toxic fumes . It is recommended to avoid inhalation, ingestion, or prolonged contact with skin and eyes .

Future Directions

While N-Isopropyl-N’-phenyl-p-phenylenediamine is widely used in the rubber industry, its allergenic properties have led to restrictions mainly to industrial manufacturing processes . Future research may focus on finding alternatives with less allergenic potential or improving safety measures to minimize exposure.

properties

IUPAC Name

1-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine
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InChI

InChI=1S/C15H18N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12,16-17H,1-2H3
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InChI Key

OUBMGJOQLXMSNT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C15H18N2
Record name N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID1025485
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Molecular Weight

226.32 g/mol
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Physical Description

N-isopropyl-n'-phenyl-p-phenylenediamine appears as dark gray to black flakes or brown-black small chip-like solid with an aromatic odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Dark grey to black solid; [Hawley] Brown, grey, or dark purple to black solid; [CHEMINFO], DARK GREY-TO-BLACK FLAKES.
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Record name 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl-
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Boiling Point

322 °F at 1 mmHg (NTP, 1992)
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Flash Point

303 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in benzene and gasoline; insoluble in water., Insoluble water; soluble in aromatic solvents, Solubility in water: none
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Record name 4-(ISOPROPYLAMINO)DIPHENYLAMINE
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Density

1.04 (NTP, 1992) - Denser than water; will sink, 1.04 @ 25 °C, 1.04 g/cm³
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Vapor Pressure

0.00343 mmHg at 194 °F (NTP, 1992), 0.0000711 [mmHg]
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Product Name

N-Isopropyl-N'-phenyl-p-phenylenediamine

Color/Form

Dark gray to black flakes

CAS RN

101-72-4
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Melting Point

162 to 169 °F (NTP, 1992), 75 °C, 72-76 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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